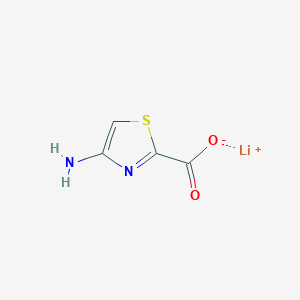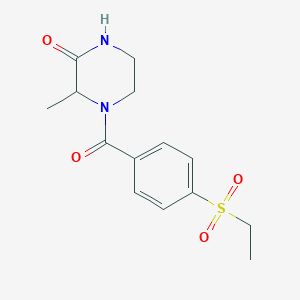
4-(4-(Ethylsulfonyl)benzoyl)-3-methylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-(Ethylsulfonyl)benzoyl)-3-methylpiperazin-2-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a sulfonyl group, which is often seen in antibiotics and other drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The sulfonyl group is typically quite stable but can participate in substitution reactions. The piperazine ring can also undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of “4-(4-(Ethylsulfonyl)benzoyl)-3-methylpiperazin-2-one”, focusing on six unique applications:
Antimicrobial Agents
4-(4-(Ethylsulfonyl)benzoyl)-3-methylpiperazin-2-one has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria, showing promising results in inhibiting their growth .
Antioxidant Properties
The compound exhibits significant antioxidant properties, which are crucial in neutralizing free radicals and reducing oxidative stress in biological systems. This makes it a valuable candidate for developing treatments for diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases .
Anti-inflammatory Applications
Research has indicated that 4-(4-(Ethylsulfonyl)benzoyl)-3-methylpiperazin-2-one can act as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation. This property is particularly useful in treating chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease .
Cancer Therapeutics
The compound has been explored for its potential in cancer therapy. It can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. Additionally, its ability to inhibit angiogenesis, the process of new blood vessel formation, helps in restricting tumor growth and metastasis .
Neuroprotective Effects
Studies have shown that 4-(4-(Ethylsulfonyl)benzoyl)-3-methylpiperazin-2-one possesses neuroprotective effects. It can protect neurons from damage caused by oxidative stress and excitotoxicity, making it a promising candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antiviral Activity
The compound has demonstrated antiviral activity against several viruses. It works by inhibiting viral replication and preventing the virus from entering host cells. This makes it a potential candidate for developing antiviral drugs to treat infections like influenza and herpes .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-ethylsulfonylbenzoyl)-3-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-3-21(19,20)12-6-4-11(5-7-12)14(18)16-9-8-15-13(17)10(16)2/h4-7,10H,3,8-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTPHLLJGLRAGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCNC(=O)C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Ethylsulfonyl)benzoyl)-3-methylpiperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl (3S)-3-{[(1S)-1-carbamoyl-2-phenylethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate](/img/structure/B2621324.png)

![3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-cyclohexyl-1-ethylpyrazole-4-carboxamide](/img/structure/B2621329.png)
![Tert-butyl N-(1-azaspiro[4.5]decan-3-yl)carbamate](/img/structure/B2621331.png)
![Ethyl 2-amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2621332.png)
![N-cyclopentyl-4-methyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2621334.png)
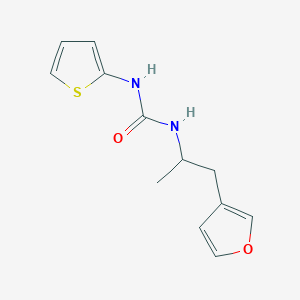
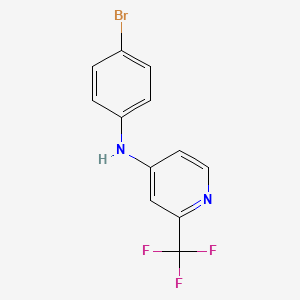
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2621337.png)
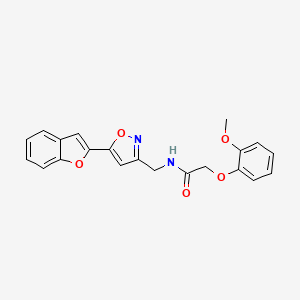
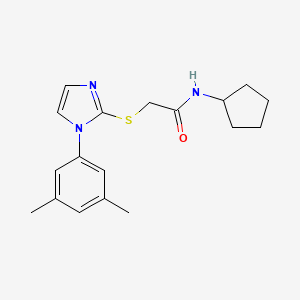
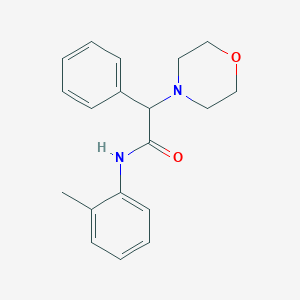
![1-(4-Bromophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2621346.png)
